molecular formula C3H5N3O B175308 1-Methyl-1H-1,2,3-triazole 3-oxide CAS No. 116932-58-2

1-Methyl-1H-1,2,3-triazole 3-oxide

Cat. No.: B175308
CAS No.: 116932-58-2
M. Wt: 99.09 g/mol
InChI Key: DAZOJJAJFZKQGA-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole 3-oxide is a heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. Its core structure features a triazole ring system with an N-oxide functional group, which imparts distinctive electronic properties and reactivity compared to neutral triazoles. This compound serves as a key synthetic intermediate for preparing more complex nitrogen-containing molecules, with applications spanning medicinal chemistry and materials science. In drug discovery, this molecule acts as a valuable bioisostere, particularly for carboxylic acid groups in enzyme inhibitor design. Its unique electronic profile, characterized by significant electron-withdrawing effects from the N-oxide moiety, helps modulate the pharmacokinetic properties of lead compounds, including enhancing blood-brain barrier permeability for targets in the central nervous system. The triazole N-oxide scaffold is also instrumental in the development of novel electrochemical sensors, where it facilitates efficient electron transfer kinetics, improving sensitivity for detecting analytes like glucose. The synthetic utility of this compound is further demonstrated in its role in click chemistry-based bioconjugation and as a building block for self-assembling nanocarriers in drug delivery systems. Its stability and solubility in common organic solvents make it a practical and versatile reagent for diverse research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-oxidotriazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-5-2-3-6(7)4-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZOJJAJFZKQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=N1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553531
Record name 1-Methyl-3-oxo-1H-1lambda~5~,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116932-58-2
Record name 1-Methyl-3-oxo-1H-1lambda~5~,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h 1,2,3 Triazole 3 Oxide

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental Infrared (IR) spectroscopy data specifically for 1-Methyl-1H-1,2,3-triazole 3-oxide is not available in the surveyed literature. However, based on the analysis of related 1,2,3-triazole derivatives and N-oxides, the expected characteristic absorption bands can be inferred.

The IR spectra of 1,2,3-triazole derivatives typically exhibit bands corresponding to triazole ring deformations. For instance, a peak around 1531 cm⁻¹ has been attributed to this type of vibration in some derivatives researchgate.net. The introduction of an N-oxide functional group is expected to give rise to a characteristic N-O stretching vibration. The precise wavenumber of this absorption would provide key information for the identification of the N-oxide functionality, but this specific data for this compound is not documented in the accessible research. General procedures for the synthesis and characterization of 1,2,3-triazole N-oxides have been developed, which include the use of IR spectroscopy, but specific data for the title compound are not provided ehu.esbohrium.com.

X-ray Crystallography for Solid-State Structure Determination

A definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been published. Research on the oxidation of 1,4-disubstituted-1,2,3-triazoles mentions the use of X-ray crystallography to confirm the formation of the 3-oxide structure in one of the synthesized compounds, confirming the regioselectivity of the oxidation process bohrium.com. This indicates that the technique is crucial for unambiguously determining the position of the oxygen atom on the triazole ring.

For a related compound, 1-amino-1,2,3-triazole-3-oxide, a specific N-O bond length was reported, providing an example of the structural data that can be obtained. However, a complete set of crystallographic data, including unit cell dimensions, bond lengths, and bond angles for this compound, remains absent from the scientific literature.

Photoelectron Spectroscopy and Ion Chemistry Investigations

There is no available research on the photoelectron spectroscopy or ion chemistry of this compound. The following subsections, therefore, represent areas where no specific experimental data has been reported for this compound.

No studies utilizing photoelectron-imaging spectroscopy to investigate ionic species derived from this compound have been found.

There are no reports of the use of flowing afterglow-photoelectron spectroscopy to study the electronic properties or reactivity of this compound or its corresponding ions.

Investigations into the ion chemistry of this compound using the flowing afterglow-selected ion flow tube (FA-SIFT) technique have not been documented in the available scientific literature.

Chemical Reactivity and Transformation of 1 Methyl 1h 1,2,3 Triazole 3 Oxide

Electrophilic Substitution Reactions of the Triazole Ring

The presence of the N-oxide group in 1,2,3-triazole N-oxides activates the C-5 position, which is adjacent to the N-O bond, towards electrophilic attack. nih.govthieme-connect.comnih.gov This activation facilitates direct C-H functionalization, a modern synthetic strategy that avoids pre-functionalization steps. For instance, palladium-catalyzed direct arylation reactions have been successfully applied to 1,2,3-triazole 1-oxides. thieme-connect.com The N-oxide group is thought to increase the Brønsted acidity of the C-5 proton, making it more susceptible to deprotonation and subsequent reaction with an electrophile. nih.gov

A key electrophilic substitution reaction is halogenation. 2-Phenyl-1,2,3-triazole 1-oxides can be selectively halogenated at the C-5 position. thieme-connect.comnih.gov This transformation is significant as the resulting 5-halo-1,2,3-triazole N-oxides are valuable intermediates for further derivatization via nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The 1,2,3-triazole N-oxide scaffold allows for several types of nucleophilic substitution reactions, primarily centered on the activated C-5 position.

One direct method is the nucleophilic substitution of hydrogen (SNH). Research has shown that 2-aryl-1,2,3-triazole 1-oxides can react with potent nucleophiles like pentafluorophenyllithium at the C-5 position to yield 4-pentafluorophenyl-1,2,3-triazoles. thieme-connect.com

A more common and versatile strategy involves a two-step sequence: electrophilic halogenation at C-5 followed by nucleophilic displacement of the halide. This approach allows for the introduction of a wide array of functional groups. Strong nucleophiles can readily replace the halogen atom on the N-oxide ring. thieme-connect.comnih.gov

Furthermore, the N-oxide moiety itself can be leveraged to dramatically increase the ring's susceptibility to nucleophilic attack. Methylation of the N-oxide oxygen atom with an alkylating agent like methyl fluorosulphonate produces a highly reactive N-methoxytriazolium salt. In these salts, the C-5 proton becomes exceptionally acidic and can be replaced by even weak nucleophiles, such as fluoride (B91410) ions, or can be deprotonated to form a carbanion that reacts with various electrophiles. nih.govnih.gov This strategy significantly broadens the scope of accessible derivatives.

Oxidative and Reductive Transformations of the N-Oxide Moiety

The N-oxide group is central to the unique reactivity of this compound class and can be both introduced and removed through oxidative and reductive processes.

Oxidative Formation: The primary method for synthesizing 1-methyl-1H-1,2,3-triazole 3-oxide is through the direct oxidation of the parent 1-methyl-1H-1,2,3-triazole. While early methods using reagents like m-chloroperoxybenzoic acid (mCPBA) often resulted in slow reactions and low yields, a highly efficient and mild procedure has been developed using a system of hydrogen peroxide (H₂O₂) and trifluoroacetic acid (TFA). researchgate.net This H₂O₂-CF₃CO₂H system allows for the clean and high-yielding synthesis of various 1,4-disubstituted 1,2,3-triazole 3-oxides. researchgate.net The acidic solvent is crucial for solubilizing the triazole and facilitating the in-situ generation of a potent peroxy acid. researchgate.net

Reductive Deoxygenation: The N-oxide functionality can be selectively removed to revert to the parent triazole. This deoxygenation is a key reductive transformation. The reaction can be accomplished using various reducing agents. For example, treatment of 2-phenyltriazole 1-oxides with reagents suitable for deoxygenation can yield the corresponding halogeno-, methylthio-, and methoxy-triazoles if those functional groups were previously installed. thieme-connect.comnih.gov A common method for the deoxygenation of N-oxides involves using zinc powder in the presence of an ammonium (B1175870) chloride solution. rsc.org This transformation underscores the role of the N-oxide as a functional group that can be used to direct substitution and then be easily removed.

Table 1: Oxidation Conditions for 1,4-Disubstituted-1,2,3-triazoles

Oxidizing SystemConditionsYieldReference
m-CPBAVarying temp. and timeLow (improved to 25%) researchgate.net
H₂O₂ - CF₃CO₂HPre-cooled, then heatedHigh (up to 88.8%) researchgate.net

Ring-Opening and Rearrangement Reactions

While the 1,2,3-triazole ring is generally aromatic and stable, the N-oxide functionality can facilitate ring-opening and rearrangement reactions under certain conditions, leading to the formation of different heterocyclic structures.

One notable transformation is the reaction of 2H-1,2,3-triazole N-oxides with dipolarophiles like dialkyl acetylenedicarboxylates. This process initiates a complex cascade involving cycloaddition, sigmatropic rearrangements, and ultimately ring expansion to produce monocyclic 1,2,3-triazine (B1214393) derivatives. rsc.org This demonstrates the potential of the N-oxide to act as a latent reactive site for skeletal reorganization.

Photochemical conditions can also induce rearrangements. The irradiation of heterocyclic N-oxides can lead to the formation of transient, high-energy intermediates such as oxaziridines, which can then rearrange to form new isomers or fragment. wur.nl The photochemical decomposition of 1H-1,2,3-triazole derivatives is known to proceed via loss of nitrogen to generate azirine intermediates, which can be trapped or undergo further reactions. acs.org

Additionally, rearrangements analogous to the Dimroth and Boulton–Katritzky rearrangements, which are well-known in triazole and oxadiazole chemistry, represent potential pathways for the isomerization of substituted 1,2,3-triazole N-oxides. sci-rad.comnih.govbeilstein-journals.org The Boulton–Katritzky rearrangement, for instance, is a general method for preparing 1,2,3-triazoles from other five-membered rings containing an N-O bond, such as isoxazole (B147169) hydrazones, and proceeds via ring-opening and recyclization. nih.govbeilstein-journals.org

Derivatization Strategies via Functionalization of the Triazole Ring and N-Oxide

The combined reactivity of the triazole ring and the N-oxide moiety provides a rich platform for derivatization. Strategies often involve using the N-oxide to activate the ring, followed by its potential removal or further transformation.

A powerful, multi-step derivatization strategy is as follows:

Oxidation: Formation of the 1,2,3-triazole 3-oxide from the parent triazole. researchgate.net

Activation/Functionalization:

Direct C-5 C-H functionalization using palladium-catalyzed cross-coupling with partners like boronic acids or aryl halides. thieme-connect.com

Selective halogenation at the C-5 position. nih.gov

Subsequent nucleophilic substitution of the C-5 halogen with a wide range of nucleophiles (e.g., alkoxides, thiolates, amines). nih.gov

Deoxygenation (Optional): Reductive removal of the N-oxide group to yield the C-5 functionalized 1,2,3-triazole. nih.gov

An alternative activation pathway involves alkylation of the N-oxide oxygen to form an N-alkoxytriazolium salt. This greatly enhances the electrophilicity of the C-5 position, allowing for reaction with weak nucleophiles and providing access to a different spectrum of derivatives. nih.gov These integrated strategies allow for the synthesis of a diverse library of substituted 1,2,3-triazoles that would be difficult to access through direct synthesis. thieme-connect.com

Reactivity in Cycloaddition and Other Pericyclic Reactions

While the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is the quintessential method for forming the 1,2,3-triazole ring, the resulting N-oxide can itself participate in pericyclic reactions. wikipedia.org Specifically, 1,2,3-triazole N-oxides can function as 1,3-dipoles in their own right.

Research has shown that 2H-1,2,3-triazole N-oxides react with electron-deficient dipolarophiles. For example, in the reaction with dialkyl acetylenedicarboxylates (DAAD), the N-oxide acts as a dipole, leading to an initial cycloaddition product. rsc.org This cycloadduct is often unstable and undergoes a series of subsequent pericyclic reactions, including sigmatropic rearrangements and ring-opening, ultimately leading to ring-expanded products like 1,2,3-triazines. rsc.org When N-phenylmaleimide is used as the dipolarophile, the reaction can yield novel fused tetrahydrofuro[2,3-d]-1,2,3-triazole systems. rsc.org

The ability of the 1,2,3-triazole N-oxide to engage in cycloaddition reactions highlights its ambiphilic nature, where the N-oxide group not only influences substitutions on the parent ring but also enables the entire molecule to act as a building block for constructing more complex heterocyclic frameworks. bohrium.com

Computational and Theoretical Studies of 1 Methyl 1h 1,2,3 Triazole 3 Oxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of nitrogen-rich heterocyclic compounds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. rsc.orgrsc.org For triazole N-oxides, DFT calculations are employed to determine optimized geometries, electronic characteristics, and properties like electrostatic potential and molecular polarity. rsc.org The electronic structure of the 1,2,3-triazole ring is characterized by high aromatic stabilization, making it resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions. researchgate.net This stability is a key feature of the heterocyclic core. researchgate.net

The introduction of an N-oxide group significantly influences the electronic distribution within the triazole ring. rsc.org DFT calculations on related triazole N-oxides reveal that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding molecular stability. nih.gov The HOMO-LUMO gap, which can range from 3.3 eV to 4.62 eV in some functionalized bis-1,2,4-triazole N-oxides, is an indicator of molecular stability. nih.gov Analysis of the molecular electrostatic potential (MEP) helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. rsc.org For the broader class of 1,2,3-triazoles, the heterocycle possesses a significant dipole moment of nearly 5 Debye, enabling it to participate in hydrogen bonding and dipole-dipole interactions. researchgate.net

ParameterSignificanceTypical Findings for Triazole N-Oxides
Optimized Geometry Provides the most stable three-dimensional structure of the molecule.DFT calculations are used to find the lowest energy conformations. rsc.org
HOMO-LUMO Gap Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability.Ranges from 3.3 to 4.62 eV in some related systems, indicating stable molecules. nih.gov
Molecular Electrostatic Potential (MEP) Maps the charge distribution to predict sites for intermolecular interactions.Used to understand reactive sites for electrophilic and nucleophilic attack. rsc.org
Aromaticity Describes the delocalization of π-electrons in the ring, contributing to stability.The 1,2,3-triazole ring has a 6π delocalized electron system, giving it aromatic character. nih.gov

This table summarizes key electronic properties investigated using DFT for triazole N-oxides, providing context for the expected characteristics of 1-Methyl-1H-1,2,3-triazole 3-oxide.

Theoretical calculations are instrumental in elucidating reaction mechanisms, particularly for complex, multi-step reactions like the formation of triazoles. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles, has been studied in detail using DFT. mdpi.commdpi.com These studies investigate the energetics of intermediates and transition states to explain the high regioselectivity of the reaction. mdpi.com For instance, calculations on the CuAAC reaction to form carvone-derived 1,2,3-triazoles showed that the stepwise mechanism gives complete regioselectivity, with calculated free-energy barriers for the 1,4- and 1,5-regioisomers explaining the experimental observations. mdpi.comsemanticscholar.org

In the context of this compound, DFT calculations can be used to explore its reactivity. For example, a study on the palladium-catalyzed C-H bond arylation of 1H-1,2,3-triazole N-oxides showed a dramatic activation of the concerted cyclometallation deprotonation (CMD) process compared to the non-oxidized triazole. ehu.es The reaction of hydroxide (B78521) ions with 1H-1,2,3-triazole has been studied using a combination of experimental techniques and DFT calculations, revealing that deprotonation can occur at all sites of the triazole to yield different product ions. acs.org Such studies provide a framework for predicting the reaction mechanisms and energetics of this compound in various chemical environments. The mechanism for the formation of 1,2,3-triazoles from β-carbonyl phosphonates and azides has also been proposed based on crystallographic and experimental evidence, highlighting the role of a cesium-chelated Z-enolate as an efficient dipolarophile. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides insights into conformational flexibility and intermolecular interactions that are not accessible through static quantum chemical calculations. nih.gov For triazole derivatives, MD simulations have been employed to understand their interactions with biological targets and their behavior in solution. mdpi.compensoft.net

For example, MD simulations have been used to evaluate the dynamic interactions and stability of triazole-based compounds within the active sites of proteins. nih.govpensoft.net In a study of 1,2,4-triazole (B32235) derivatives as potential antioxidant agents, MD modeling was used to assess the trajectories and interactions of the receptor-ligand complexes. pensoft.net Similarly, in research on triazole derivatives of morphine, MD simulations were conducted to evaluate system dynamics and predicted interactions over time under realistic conditions. nih.gov These simulations can reveal how the molecule adapts its conformation to bind to a receptor and the nature of the stabilizing interactions, such as hydrogen bonds and π-stacking. pensoft.net Although specific MD studies on this compound are not widely reported, the methodology is applicable to understand its conformational preferences and its interactions in different solvent environments or with other molecules. Ab-initio MD simulations of pure 1,2,3-triazole phases have been used to investigate structural and dynamical properties, showing that in the liquid phase, T-shaped π-π stacking is the predominant pattern. mdpi.com

Structure-Activity Relationship (SAR) Modeling of Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for the rational design of new molecules with desired properties. These models correlate the chemical structure of a series of compounds with their measured activity. For derivatives of triazole N-oxides, SAR studies have been conducted, particularly in the field of high-energy density materials (HEDMs) and medicinal chemistry. rsc.orgnih.govbohrium.com

In the context of HEDMs, SAR studies on 1,2,3-triazole-N-oxide derivatives have shown that the introduction of specific functional groups, such as the –C(NO₂)₃ group, tends to result in superior detonation properties. rsc.org The analysis of electronic structure and detonation properties reveals important structure-property correlations; for instance, the coplanarity of the molecular skeleton and electronic conjugation of substituted groups significantly impact the heat of formation and can lead to lower impact sensitivity. rsc.org

In medicinal chemistry, SAR studies on 1,2,3-triazole substituted nitrone derivatives have been performed to evaluate their anti-inflammatory and anticancer activities. bohrium.com These studies investigate how different substituents on the triazole ring affect cytotoxicity and other biological activities. bohrium.com While some studies show that activity is independent of the structure for certain properties, others reveal clear trends. bohrium.com Computational simulations and models are often used to investigate the SAR of 1,2,4-triazoles, demonstrating how modifications to the triazole core can lead to a variety of therapeutic benefits. researchgate.net These approaches provide a predictive framework for designing novel derivatives of this compound with tailored functionalities.

Thermochemical Analysis and Energy Calculations

Thermochemical analysis involves the calculation of properties such as heat of formation (HOF), which is a critical parameter for evaluating the energy content of a molecule, especially for energetic materials. nih.govacs.org For triazole N-oxide derivatives, DFT methods are extensively used to predict condensed-phase heats of formation. rsc.orgnih.gov

Studies on bridged 1,2,4-triazole N-oxides have shown that these compounds can exhibit highly positive heats of formation, with values ranging from 457.31 to 986.40 kJ mol⁻¹. rsc.orgnih.gov These high positive HOF values, combined with high crystal densities, contribute to impressive detonation properties. nih.gov The standard enthalpies of formation for dinitro-bis-1,2,4-triazole-1,1′-diol and its derivatives were calculated at the CBS-4M level of theory, confirming highly positive values for all compounds. acs.org

The introduction of an N-oxide group is a known strategy to improve the energy content and oxygen balance of azole-based compounds. rsc.org Theoretical calculations on designed 1,2,4-triazole N-oxide derivatives have demonstrated that these molecules can be powerful energetic materials, with detonation performances comparable to or even exceeding benchmarks like HMX. nih.gov The thermodynamic stability of these compounds is also assessed by calculating the bond dissociation energies (BDEs) of the weakest bonds, known as trigger bonds. mdpi.com

PropertyMethod of CalculationSignificance for Energetic MaterialsExample Values for Triazole N-Oxide Derivatives
Heat of Formation (HOF) DFT, CBS-4MA higher positive HOF generally indicates greater energy content.457.31–986.40 kJ mol⁻¹ rsc.orgnih.gov
Crystal Density (ρ) Empirical equations based on DFT calculationsHigher density contributes to higher detonation velocity and pressure.1.87–1.98 g cm⁻³ rsc.orgnih.gov
Detonation Velocity (D) Empirical equations (e.g., Kamlet-Jacobs)A primary measure of explosive performance.9.28–9.49 km s⁻¹ rsc.orgnih.gov
Detonation Pressure (P) Empirical equations (e.g., Kamlet-Jacobs)Indicates the pressure of the detonation wave.21.22–41.31 GPa rsc.orgnih.gov
Bond Dissociation Energy (BDE) DFT calculationsIndicates thermal stability; a higher BDE for the trigger bond suggests greater stability.>84 kJ/mol for stable compounds mdpi.com

This table presents key thermochemical and energetic properties calculated for various triazole N-oxide derivatives, providing a reference for the potential characteristics of this compound.

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. The vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of triazole derivatives have been successfully computed using DFT methods. mdpi.comnih.gov

Theoretical calculations of vibrational spectra, often using the B3LYP functional with a basis set like 6-311++G**, show very good agreement with experimental FTIR spectra for a series of 1H- and 2H-1,2,3- and 1,2,4-triazoles. nih.gov A rigorous normal coordinate analysis based on the calculated potential energy distributions allows for detailed vibrational assignments, which can clarify ambiguities in experimental data. nih.gov Such calculations can predict the characteristic IR marker bands for the triazole ring. nih.gov

Applications of 1 Methyl 1h 1,2,3 Triazole 3 Oxide and Its Derivatives in Academic Research

Function as Versatile Building Blocks in Complex Organic Synthesis

The unique chemical architecture of 1-methyl-1H-1,2,3-triazole 3-oxide makes it a valuable building block for constructing complex organic molecules. The N-oxide group activates the triazole ring, enabling chemical transformations that are not readily achievable with the parent triazole.

Researchers have focused on the synthesis and reactivity of 1H-1,2,3-triazole N-oxides, demonstrating that the N-oxide group can increase the Brønsted acidity of the adjacent C-H bond. ehu.es This enhanced acidity facilitates C-H activation and functionalization reactions, allowing for the introduction of various substituents onto the triazole core. For instance, palladium- and copper-catalyzed direct arylation reactions of 1H-1,2,3-triazole N-oxides have been developed, paving the way for the synthesis of 1,4,5-trisubstituted triazole N-oxides. ehu.es This reactivity makes these compounds key intermediates for creating structurally diverse molecules that would otherwise be difficult to synthesize. acs.org

The general stability and versatility of the triazole ring, a hallmark of "click chemistry," is retained in its N-oxide derivatives, allowing them to be incorporated into larger structures through reliable reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). uq.edu.au The ability to pre-functionalize the triazole N-oxide and then "click" it into a larger molecule provides a powerful strategy for complex molecular assembly.

Role in Advanced Materials Science and Engineering

The distinct properties of the 1,2,3-triazole N-oxide ring, such as its high dipole moment and capacity for hydrogen bonding and metal coordination, make it a promising component for advanced materials. mdpi.com

Derivatives of 1,2,3-triazoles are being explored for the creation of various functional materials. researchgate.netresearchgate.net The strong polarization of the triazole ring system, which is further modulated by the N-oxide group, allows for the complexation of anions and cations. uq.edu.aursc.org This property is crucial for the design of chemical sensors.

Furthermore, 1,2,3-triazole derivatives have shown significant promise as corrosion inhibitors for metals like steel, copper, and aluminum in acidic environments. mdpi.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer. The N-oxide functionality can enhance this adsorption through its strong coordinating ability with metal ions, potentially leading to superior corrosion resistance. These compounds are often prepared via CuAAC reactions, making them accessible, environmentally friendly, and stable under harsh conditions. mdpi.com

The 1,2,3-triazole unit is a popular building block in polymer chemistry, often incorporated into the main chain or as a side group through CuAAC polymerization. mdpi.com These polymers are valued for their potential as new functional materials, owing to the unique features of the triazole ring. mdpi.com The synthesis of dense 1,2,3-triazole polymers from monomers carrying both an azide (B81097) and an alkyne moiety has been a subject of intense research. mdpi.comresearchgate.net

The introduction of the N-oxide group into these polymer backbones can impart new properties. For example, it can alter the polymer's solubility, thermal stability, and coordination ability. Research into polyanions with a dense 1,2,3-triazole backbone has shown their potential for selective metal ion adsorption, a property that could be tuned by the presence of N-oxide groups. researchgate.net The development of coordination polymers, where metal ions are linked by triazole-based ligands, has also been reported, creating materials with catalytic or specific binding properties. researchgate.net

Polymer TypeMonomer(s)Key FeaturesPotential Applications
Poly(tBuAH)t-butyl 4-azido-5-hexynoateComposed of 1,4- and/or 1,5-disubstituted 1,2,3-triazole units; crystallinity depends on regioisomer ratio. mdpi.comFluorescent materials, functional polymers. mdpi.com
Polyanion (Poly(AH))4-azido-5-hexanoic acid derivativeWater-soluble under basic conditions; acts as a weak polyanion; selective metal ion adsorption. researchgate.netMetal ion sequestration, water treatment. researchgate.net
Coordination Polymer1,2,3-triazole linker and Lanthanum (La) ions2D structure with channels; catalytic activity in oxidation reactions. researchgate.netHeterogeneous catalysis. researchgate.net

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The 1,2,3-triazole ring is an excellent motif for this purpose due to its ability to act as both a hydrogen bond donor (C-H) and acceptor (nitrogen atoms). rsc.orgresearchgate.net The N-oxide group in this compound adds another strong hydrogen bond acceptor site, enhancing its ability to direct self-assembly processes.

These molecules can participate in the formation of intricate architectures through hydrogen bonding, halogen bonding, and metal coordination. rsc.org The highly polarized nature of the triazole N-oxide ring can be exploited for anion recognition and the formation of ion-pair complexes. rsc.orgresearchgate.net This allows for the construction of molecular cages, foldamers, and other supramolecular assemblies with tailored functions. uq.edu.au

Catalytic Systems and Ligand Design

The 1,2,3-triazole nucleus is a versatile ligand in transition metal catalysis. ehu.esuq.edu.au The nitrogen atoms of the ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by the substituents on the ring. The introduction of an N-oxide group provides an additional coordination site and significantly modifies the electronic donor-acceptor properties of the ligand.

Derivatives of 1,2,3-triazoles have been used to create ligands for a variety of metal catalysts, including those based on rhodium (Rh), iridium (Ir), copper (Cu), and palladium (Pd). ehu.esacs.orgacs.org The N-oxide can act as a hemilabile ligand, where the N-O bond can coordinate and de-coordinate from the metal center during a catalytic cycle, potentially influencing reactivity and selectivity. After C-H deprotonation, triazolium N-oxides can form powerful mesoionic carbene donors, which can feature non-innocent ligand behavior, meaning the ligand actively participates in the reaction beyond simply coordinating to the metal. rsc.org

Catalyst SystemLigand TypeMetal CenterApplication
Cp*M(L)Cl1,2,3-Triazole-based organochalcogenRh(III), Ir(III)Transfer hydrogenation and oxidation of alcohols. acs.org
La-CP1,2,3-Triazole carboxylateLa(III)Oxidation of olefins. researchgate.net
Palladium Catalyst1H-1,2,3-Triazole N-oxidePdC-H bond direct arylation. ehu.es
Copper Catalyst1H-1,2,3-Triazole N-oxideCuSynthesis of 1,4,5-trisubstituted triazole N-oxides. ehu.es

Chemical Biology and Bioconjugation Techniques

The "click" reaction to form 1,2,3-triazoles is a cornerstone of bioconjugation, used to link biomolecules like proteins and nucleic acids with high efficiency and specificity. The resulting triazole ring is exceptionally stable, making it an ideal linker. uq.edu.au The use of this compound and its derivatives in this field offers the potential to create bioconjugates with new or enhanced properties.

The N-oxide group can modify the solubility, polarity, and hydrogen-bonding capabilities of the linker, which can in turn affect the stability and function of the resulting bioconjugate. For example, the increased polarity may enhance the aqueous solubility of a labeled protein or drug molecule. While the parent triazoles are widely used, the N-oxide derivatives represent a next-generation tool for chemists to construct novel bioactive compounds and biomaterials. researchgate.net

Utility in Bioorthogonal Reactions

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The 1,2,3-triazole ring, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of this field. thieme-connect.combeilstein-journals.org This reaction is highly efficient, specific, and biocompatible, making it ideal for labeling and probing biomolecules within their natural environment. thieme-connect.comuq.edu.au

The stability of the 1,2,3-triazole linkage is a key advantage, as it is resistant to hydrolysis, oxidation, and reduction, ensuring the integrity of the bioconjugate during study. uq.edu.au While research on this compound in this specific context is not extensively documented, the general principles of using the 1,2,3-triazole core are widely applicable. The formation of the triazole ring serves to link a probe, such as a fluorescent dye or an affinity tag, to a specific biomolecule of interest, enabling the study of its localization, trafficking, and interactions. thieme-connect.com

Formation of Bioconjugates for Research Probes

The 1,2,3-triazole scaffold is extensively used in the creation of bioconjugates that act as research probes. These probes are instrumental in visualizing and understanding complex biological processes.

For instance, derivatives of 1,2,3-triazole have been developed as fluorescent labels for bioimaging. nih.gov These triazole-based fluorophores can be synthesized with tunable optical properties, allowing for the development of probes with specific excitation and emission wavelengths. nih.govresearchgate.net The ease of their synthesis through click chemistry facilitates the attachment of various functional groups to the triazole ring, which can modulate their fluorescent characteristics. nih.gov

Research has demonstrated the application of 4,5-bis(arylethynyl)-1,2,3-triazoles as fluorescent tags for labeling proteins and for cellular imaging in cell lines such as HEK293 and HeLa. nih.gov These probes have shown low cytotoxicity, a critical feature for use in living cells. nih.gov Furthermore, 1,2,3-triazole derivatives have been incorporated into nucleosides to create fluorescent analogs for studying nucleic acids. researchgate.net

The table below summarizes examples of 1,2,3-triazole-based fluorescent probes and their applications.

Probe TypeApplicationKey Findings
4,5-bis(arylethynyl)-1,2,3-triazolesProtein labeling, Cellular imagingLow cytotoxicity, tunable fluorescence. nih.gov
8-(1H-1,2,3-triazol-4-yl)adenosine derivativesNucleic acid studiesHigh quantum yields, tunable emission wavelengths. researchgate.net
N2-Indolyl-1,2,3-triazolesBlue-emissive fluorophoresStokes shifts ranging from 89–143 nm. nih.gov

Mechanistic Investigations in Biological Systems at the Molecular Level

Studies on Enzyme and Receptor Binding/Inhibition

Derivatives of 1,2,3-triazole are widely investigated for their ability to bind to and inhibit the activity of various enzymes and receptors, playing a crucial role in drug discovery and mechanistic studies. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions with the active sites of enzymes and receptors, leading to the modulation of their biological function.

Numerous studies have reported the inhibitory activity of 1,2,3-triazole derivatives against a range of enzymes. For example, they have been identified as potent inhibitors of HIV-1 protease, with some compounds exhibiting Ki values as low as 8 nM. acs.org Other enzymes targeted by triazole derivatives include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to neurodegenerative diseases. nih.gov Additionally, they have shown inhibitory effects on cyclooxygenase-2 (COX-2) and aromatase, enzymes implicated in inflammation and cancer, respectively. nih.gov

The following table details some of the enzymes inhibited by 1,2,3-triazole derivatives and the observed inhibitory concentrations.

Enzyme TargetExample Derivative(s)Reported IC₅₀/Ki
HIV-1 Protease(S,S)-11jKi = 8 nM acs.org
Acetylcholinesterase (AChE)Quinolone-1,2,3-triazole hybridsIC₅₀ = 0.48–0.64 mg/mL nih.gov
Butyrylcholinesterase (BuChE)1,2,3-triazole genipin (B1671432) analogsIC₅₀ = 31.8 µM nih.gov
COX-2Bis-triazole hybrids (19c, 19f, 19h, 19l)Selectivity Indexes = 18.48 to 49.38 nih.gov
AromataseBis-triazole hybrids (19c, 19f, 19h, 19l)IC₅₀ = 22.40 to 30.30 µM nih.gov
EGFRBis-triazole hybrids (19c, 19f, 19h, 19l)IC₅₀ = 0.066 to 0.205 µM nih.gov
B-RAF V600EBis-triazole hybrids (19c, 19f, 19h, 19l)IC₅₀ = 0.05 to 0.09 µM nih.gov

Elucidation of Molecular Interactions with Biomolecules

Understanding the molecular interactions between small molecules and biomolecules is fundamental to elucidating their mechanism of action. The 1,2,3-triazole scaffold has been shown to interact with biomolecules such as proteins and DNA through various non-covalent forces.

Studies on the interaction of 1,2,3-triazole derivatives with DNA have revealed that they can bind to DNA through electrostatic interactions and/or groove binding, with some derivatives also showing partial intercalation. researchgate.net Molecular docking studies have further suggested that these compounds can act as minor groove binders. researchgate.net

In their interactions with proteins, the 1,2,3-triazole ring is capable of forming hydrogen bonds and participating in dipole-dipole interactions. For instance, in the context of enzyme inhibition, the triazole moiety can position itself within the active site to interact with key amino acid residues. acs.org The nitrogen atoms of the triazole ring are often involved in these hydrogen bonding interactions. nih.gov

Analysis of Modulation of Intracellular Signaling Pathways

Derivatives of 1,2,3-triazole have been found to modulate various intracellular signaling pathways, thereby influencing cellular functions. These findings are critical for understanding the molecular basis of their biological activities and for the development of targeted therapies.

For example, certain 1,2,3-triazole-containing compounds have been shown to inhibit the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov By inhibiting this pathway, these compounds can suppress cancer cell migration and colony formation. nih.gov In another study, novel bis-1,2,3-triazole derivatives were found to suppress the production of pro-inflammatory cytokines by partially acting through the PI3K signaling pathway in macrophages. researchgate.net

Research into Cellular Processes at the Molecular Level

The versatility of 1,2,3-triazole derivatives has made them valuable tools for investigating a wide array of cellular processes at the molecular level. Their ability to induce specific cellular responses allows researchers to dissect complex biological mechanisms.

One of the most studied applications is in the field of cancer research, where 1,2,3-triazole-containing compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. nih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis through the mitochondrial pathway and by activating caspases. nih.gov Furthermore, some derivatives have been observed to cause cell cycle arrest at different phases, such as the G1 or S phase, preventing cancer cell proliferation. nih.gov

The use of fluorescently labeled 1,2,3-triazole derivatives also allows for the real-time visualization of cellular structures and processes, a technique known as bioimaging. nih.gov This has been instrumental in tracking the localization and dynamics of biomolecules within living cells.

Future Research Directions and Emerging Areas for 1 Methyl 1h 1,2,3 Triazole 3 Oxide

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of 1,2,3-triazole N-oxides has historically been characterized by long reaction times and modest yields. ehu.es However, the development of more efficient and selective synthetic methodologies is a primary objective for future research. While modern protocols have been developed, issues with reproducibility suggest a need for more robust and universally applicable methods. ehu.es

A key challenge is achieving regioselectivity during the N-oxidation of the 1-methyl-1H-1,2,3-triazole core. The development of catalysts or reaction conditions that selectively yield the 3-oxide isomer over other potential N-oxides is crucial for accessing its unique properties. Emerging strategies in synthesis include metal-free approaches, such as the use of tert-butyl nitrite (B80452) (t-BuONO) as a nitric oxide source in environmentally benign solvents, which presents a novel pathway to 1,2,3-triazole-N-oxide derivatives. nih.gov Another innovative route involves the synthesis of uncondensed 1,2,3-triazole 1-oxides from 4-aminofuroxans, which has shown promise for creating nitro-substituted variants. researchgate.net Future work will likely focus on refining these methods to improve yields, reduce reaction times, and, most importantly, control the selectivity of the N-oxidation step.

Exploration of Uncharted Reactivity and Transformation Pathways for the N-Oxide Moiety

The N-oxide moiety in 1-Methyl-1H-1,2,3-triazole 3-oxide is not merely a passive functional group; it actively modulates the reactivity of the entire molecule. A significant finding is that the N-oxide group enhances the Brønsted acidity of the adjacent C-H bond. This activation is critical for facilitating reactions that are otherwise difficult to achieve with the unoxidized triazole. ehu.es

For instance, the presence of the N-oxide has been proven essential for successful palladium-catalyzed direct arylation reactions. ehu.es Without the N-oxide, conversion rates are significantly lower. This activating effect opens up new transformation pathways for creating complex, multi-substituted triazoles. Future research will likely explore a broader range of transformations, including:

C-H Functionalization: Expanding beyond arylation to include alkylation, alkenylation, and alkynylation at the C(5) position.

Deoxygenation Reactions: Developing selective methods to remove the oxygen atom to access the parent triazole, potentially as a strategic step in a multi-step synthesis.

Rearrangement Reactions: Investigating potential skeletal rearrangements induced by the N-oxide group under thermal or photochemical conditions.

Cycloaddition Reactions: Exploring the dienophilic or dipolarophilic nature of the N-oxide-containing ring in cycloaddition reactions to build more complex heterocyclic systems.

These explorations will diversify the chemical toolbox available for modifying the this compound scaffold, enabling the synthesis of a wider array of derivatives. nih.gov

Integration of Advanced Computational Methods for Deeper Mechanistic Understanding

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the structure, properties, and reactivity of 1,2,3-triazole N-oxides. rsc.orgnih.gov These methods provide deep insights into the electronic structure, which governs the molecule's behavior. rsc.org

DFT calculations have been instrumental in elucidating the mechanism of C-H activation. For example, ab initio DFT studies on the concerted cyclometallation-deprotonation (CMD) process in the presence of a palladium catalyst revealed that the activation barrier is significantly lower for 1-methyl-1,2,3-triazole N-oxide compared to its unoxidized counterpart. ehu.es This computational finding rationalizes the experimentally observed necessity of the N-oxide for efficient arylation.

Future computational studies are expected to focus on:

Reaction Pathway Analysis: Mapping the potential energy surfaces for various proposed reactions to predict feasibility and product selectivity.

Catalyst Design: Computationally screening different catalysts and ligands to optimize synthetic routes for efficiency and regioselectivity.

Property Prediction: Calculating key molecular properties such as electrostatic potential, molecular polarity, and HOMO-LUMO energy gaps to guide the design of molecules for specific applications. rsc.orgresearchgate.net

Spectroscopic Correlation: Using theoretical calculations to predict and interpret experimental spectroscopic data (NMR, IR, UV-Vis), aiding in structural characterization. nih.gov

The synergy between computational and experimental chemistry will accelerate the discovery of new reactions and a more profound understanding of the underlying chemical principles.

Interdisciplinary Applications in Novel Materials and Chemical Biology beyond Current Scope

The unique electronic properties conferred by the N-O bond make 1,2,3-triazole N-oxides attractive candidates for various interdisciplinary applications, moving beyond their current primary investigation as high-energy density materials (HEDMs). nih.gov

Novel Materials: The main application explored to date for 1,2,3-triazole N-oxides is in the field of HEDMs. rsc.orgrsc.org Computational design studies have shown that combining the triazole N-oxide core with nitrogen-rich substituents can lead to materials with high density, good heat of formation, and excellent detonation performance, in some cases outperforming current benchmarks like HMX. rsc.orgrsc.org Future research in materials science could branch into:

Coordination Polymers: Utilizing the N-oxide and triazole nitrogen atoms as coordination sites for metal ions to create novel metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.

Energetic Ionic Liquids: Designing salts based on the triazole N-oxide scaffold that are liquid at or near room temperature for use as advanced propellants.

Chemical Biology: Heterocyclic N-oxides are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-HIV properties, owing to their unique electronic characteristics that facilitate interactions with biological targets. nih.gov While the parent 1,2,3-triazole scaffold is a well-established pharmacophore, the N-oxide variant remains relatively unexplored in this context. tandfonline.comwikipedia.org Future directions include:

Medicinal Chemistry: Synthesizing libraries of this compound derivatives and screening them for various biological activities. The scaffold could serve as a bioisostere for other functional groups, potentially improving the pharmacological profile of existing drugs. wikipedia.org

Bioconjugation: Exploring the reactivity of the activated triazole ring for "click-like" reactions to label and track biomolecules in living systems.

Design Principles for Next-Generation Functional Molecules Based on the this compound Scaffold

The accumulated knowledge from synthetic, reactivity, and computational studies allows for the formulation of rational design principles for creating next-generation functional molecules based on the this compound core.

Key design principles include:

Tuning Energetic Properties: For applications in HEDMs, the design strategy involves attaching energetic groups (e.g., -NO₂, -NHNO₂) to the triazole N-oxide core. Computational analysis indicates that maintaining the coplanarity of the molecular skeleton and the electronic conjugation of substituents are crucial for enhancing performance while managing sensitivity. rsc.org

Leveraging N-Oxide as an Activating Group: The N-oxide can be used as a "synthetic handle" to facilitate C-H functionalization. This allows for the late-stage introduction of various substituents, providing a modular approach to building molecular complexity and creating diverse chemical libraries for screening. ehu.es

Modulating Electronic Properties for Biological Activity: The N-oxide group acts as a strong dipole and can participate in hydrogen bonding, which can be exploited to enhance binding affinity to biological targets. The design of new therapeutic agents can systematically vary substituents on the triazole ring to optimize these interactions.

Scaffold Hopping and Bioisosterism: The this compound unit can be used as a bioisosteric replacement for other chemical groups (e.g., amides, carboxylic acids) in known bioactive molecules to improve properties like metabolic stability, solubility, or cell permeability. wikipedia.org

By applying these principles, researchers can move beyond serendipitous discovery and rationally design novel molecules with tailored properties for specific applications in materials science, medicine, and beyond.

Q & A

Q. Table 1: Oxidation Conditions for Triazole Derivatives

SubstrateOxidizing AgentSolventTemperatureYield (%)Reference
1H-1,2,3-triazoleMCPBADichloromethane25°C65
2-Methyl-2H-triazoleHNO₃/H₂SO₄-100°C-

How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in 1-Methyl-1H-1,2,3-triazole 3-oxide derivatives?

Answer:

  • NMR :
    • ¹H NMR : Methyl protons resonate as a singlet at δ ~3.5–4.0 ppm. Triazole ring protons appear as distinct singlets (δ 7.5–8.5 ppm), with splitting patterns influenced by oxidation .
    • ¹³C NMR : The methyl carbon appears at δ ~35–40 ppm; triazole carbons are typically δ 120–150 ppm .
  • X-ray Crystallography :
    • Programs like SHELXL refine crystal structures by optimizing hydrogen atom positions and resolving disorder .
    • OLEX2 integrates structure solution, refinement, and validation, providing bond-length and angle deviations for accuracy assessment .

Example : Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (CCDC entry) confirmed N-methyl and triazole ring geometry via SHELXL refinement .

What challenges arise in crystallographic refinement of this compound, and how can software tools address them?

Answer:
Challenges :

  • Disorder in the triazole ring : Dynamic behavior or partial oxidation states can complicate electron density maps.
  • Hydrogen atom positioning : Accurate placement of H atoms in the oxide group requires high-resolution data.

Q. Solutions :

  • SHELXL : Utilizes restraints for bond distances/angles and implements TWIN/BASF commands for twinned crystals .
  • SHELXE : Robust for experimental phasing in low-symmetry space groups (e.g., P1) .

Q. Workflow :

Data collection (λ = 0.7–1.0 Å, 100K temperature).

Structure solution via SHELXD (dual-space methods).

Refinement in SHELXL with anisotropic displacement parameters.

How do substituent positions on the triazole ring influence reactivity and bioactivity in 3-oxide derivatives?

Answer:
Substituents alter electronic density and steric hindrance:

  • Electron-withdrawing groups (e.g., NO₂) : Enhance stability of the 3-oxide group but reduce nucleophilicity .
  • Aryl sulfonyl groups : Improve antimicrobial activity by enhancing membrane penetration (e.g., MIC = 2 µg/mL against S. aureus) .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentActivity (IC₅₀, µM)Mechanism InsightReference
4-Phenylsulfonyl0.5PSMA enzyme inhibition
5-Nitro1.2DNA intercalation
1-Methyl-3-oxide3.8Reactive oxygen species (ROS) generation

What computational strategies are employed to predict the binding modes of this compound derivatives with biological targets?

Answer:

  • Molecular Docking :
    • Software: AutoDock Vina or Schrödinger Suite.
    • Protocol :

Prepare ligand (3-oxide derivative) and receptor (e.g., C. albicans CYP51).

Grid box centered on active site (20 ų).

Docking simulations with Lamarckian GA (100 runs).

  • Validation : RMSD < 2.0 Å from crystallographic poses .
  • MD Simulations :
    • GROMACS/AMBER for stability assessment (50 ns trajectories).

Case Study : Compound 9c (triazole derivative) showed a docking score of −9.2 kcal/mol against α-glucosidase, correlating with experimental IC₅₀ = 8.7 µM .

How can TLC and HPLC methods be optimized to assess the purity of this compound during synthesis?

Answer:

  • TLC :
    • Solvent Systems : Ethyl acetate/hexane (1:1) or chloroform/methanol (9:1).
    • Rf Values : Compare with standards (e.g., purine-3-oxide derivatives: Rf = 0.30–0.70) .
  • HPLC :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Acetonitrile/water (70:30, 0.1% TFA).
    • Retention time: ~8.2 min (UV detection at 254 nm) .

Q. Table 3: Chromatographic Data for Triazole Derivatives

CompoundTLC Rf (Solvent A)HPLC Retention Time (min)Purity (%)
6-Mercaptopurine 3-oxide0.307.598.5
1-Methyl-3-oxide0.458.297.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.